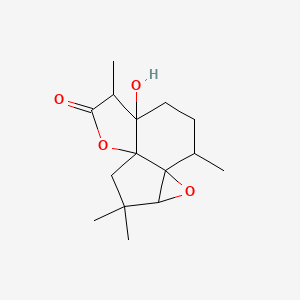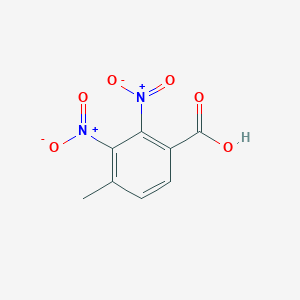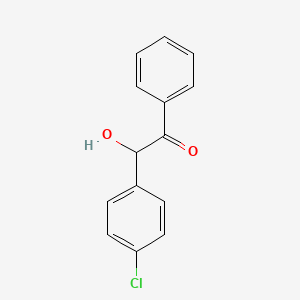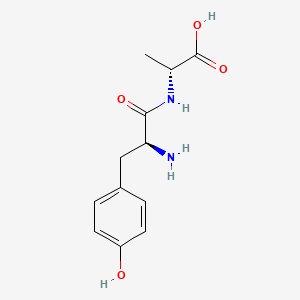![molecular formula C9H11BrN2O2 B14472632 2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol CAS No. 72447-41-7](/img/structure/B14472632.png)
2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol is a chemical compound characterized by the presence of a bromophenyl group attached to a diazenyl linkage, which is further connected to a propane-2-peroxol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol typically involves the diazotization of 4-bromoaniline followed by coupling with a suitable peroxol derivative. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where 4-bromoaniline is treated with nitrous acid to form the diazonium salt. This intermediate is then reacted with a peroxol derivative under optimized conditions to yield this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol can undergo various chemical reactions, including:
Oxidation: The peroxol group can be oxidized to form different oxidation states.
Reduction: The diazenyl linkage can be reduced to form amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted bromophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol involves its interaction with molecular targets such as enzymes and receptors. The diazenyl linkage can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The bromophenyl group can enhance the compound’s binding affinity to specific targets, thereby influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-(4-Bromophenyl)diazenyl]-1-naphthalenamine
- 2-bromo-2-nitropropane-1,3-diol
- 4-[(E)-(4-aminophenyl)diazenyl]phenylamine
Uniqueness
2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol is unique due to its combination of a bromophenyl group with a diazenyl linkage and a peroxol moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
72447-41-7 |
|---|---|
Molekularformel |
C9H11BrN2O2 |
Molekulargewicht |
259.10 g/mol |
IUPAC-Name |
(4-bromophenyl)-(2-hydroperoxypropan-2-yl)diazene |
InChI |
InChI=1S/C9H11BrN2O2/c1-9(2,14-13)12-11-8-5-3-7(10)4-6-8/h3-6,13H,1-2H3 |
InChI-Schlüssel |
WPQSMJOYYVPVNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(N=NC1=CC=C(C=C1)Br)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)

![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)


![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)

![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)

![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)


